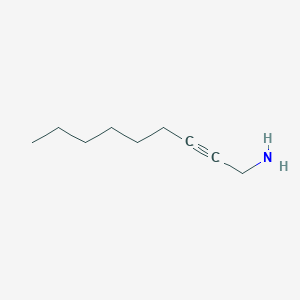

1-Amino-2-nonyne

Description

Historical Context and Evolution of Alkynyl Amine Chemistry

The chemistry of alkynyl amines, broadly encompassing both ynamines (where the nitrogen is directly attached to the alkyne) and propargylamines (where the nitrogen is separated from the alkyne by a CH₂ group), has a rich history. The first reported attempt to synthesize an ynamine dates back to 1892. scripps.edu However, well-characterized and synthetically practical methods for preparing these compounds did not emerge until the 1960s, largely through the pioneering work of Heinz Günter Viehe. nih.govacs.org

Initially, ynamines were found to be highly reactive and sensitive to moisture, which limited their widespread use. nih.gov This high reactivity stems from the direct attachment of the electron-donating nitrogen atom to the alkyne, making the triple bond electron-rich. A significant advancement came with the development of ynamides, where an electron-withdrawing group is attached to the nitrogen atom. researchgate.nettaylorfrancis.com This modification stabilizes the molecule while retaining the useful reactivity of the alkyne, leading to a resurgence in the field starting in the late 1990s. nih.govacs.org

Propargylamines, the class to which 1-Amino-2-nonyne belongs, have also seen extensive development. A major breakthrough in their synthesis was the development of multicomponent reactions, such as the aldehyde-alkyne-amine (A³) coupling reaction. nih.govacs.org This atom-economical process allows for the efficient, one-pot synthesis of a diverse range of propargylamines from simple starting materials. researchgate.net

Structural Significance of the this compound Motif in Organic Chemistry

The structural motif of a terminal alkyne with a proximal amine, as seen in this compound, is of great significance in organic chemistry due to the unique reactivity it imparts. The key structural features are the terminal alkyne (a C≡C-H group) and the adjacent primary amine (-NH₂).

The terminal alkyne has an acidic proton on the sp-hybridized carbon, which can be removed by a base to form a nucleophilic acetylide anion. libretexts.org This allows for the formation of new carbon-carbon bonds through reactions with electrophiles. The carbon-carbon triple bond itself is a site of high electron density, making it susceptible to addition reactions and a key participant in cycloadditions and transition metal-catalyzed transformations. nih.govacs.org

The primary amine group is basic and nucleophilic. It can be involved in a variety of reactions, including acylation, alkylation, and the formation of imines. britannica.com The proximity of the amine to the alkyne can influence the reactivity of both groups, sometimes leading to intramolecular reactions or acting as a directing group in metal-catalyzed processes. This bifunctionality makes molecules like this compound versatile synthons for building more complex structures, particularly nitrogen-containing heterocycles which are common in medicinal chemistry. nih.govresearchgate.net

Below is a table summarizing the key properties of the parent alkyne, 1-nonyne.

| Property | Value |

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol |

| Boiling Point | 150-151 °C |

| Melting Point | -50 °C |

| Density | 0.757 g/mL at 25 °C |

Data for 1-nonyne. sigmaaldrich.comchemsynthesis.com

Overview of Research Trajectories and Academic Relevance for Terminal Alkynes with Proximal Amines

Research involving terminal alkynes with proximal amines, such as this compound, is a vibrant and expanding area of organic chemistry. The academic relevance of these compounds stems from their utility as versatile building blocks for a wide array of more complex molecules. acs.org

One major research trajectory is their use in the synthesis of heterocyclic compounds. Through cyclization and annulation reactions, propargylamines are key precursors to important nitrogen-containing ring systems like pyrroles, pyridines, and oxazoles. nih.govresearchgate.net These heterocyclic motifs are prevalent in many biologically active natural products and pharmaceutical agents.

Another significant area of research is their application in multicomponent reactions. The A³ coupling is a prime example, but the development of new and more efficient multicomponent reactions involving propargylamines continues to be an active field. acs.orgresearchgate.net These reactions are highly valued for their ability to rapidly build molecular complexity from simple starting materials, which is a key principle of green and sustainable chemistry. nih.gov

Furthermore, the terminal alkyne functionality in these molecules makes them ideal for use in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.de This reaction is known for its high efficiency and selectivity, and it has found widespread use in medicinal chemistry, chemical biology, and materials science for linking different molecular fragments. The propargylamine (B41283) moiety is frequently incorporated into drug candidates and biological probes for this purpose. tandfonline.comacs.org

The table below outlines some of the key reaction types involving the propargylamine scaffold.

| Reaction Type | Description |

| A³ Coupling | A one-pot, three-component reaction of an aldehyde, an alkyne, and an amine to synthesize propargylamines. nih.gov |

| Cyclization/Annulation | Intramolecular or intermolecular reactions to form various nitrogen-containing heterocyclic rings. researchgate.net |

| Click Chemistry (CuAAC) | A 1,3-dipolar cycloaddition between the terminal alkyne and an azide (B81097) to form a triazole ring, often used for molecular conjugation. iris-biotech.de |

| C-H Activation | Transition metal-catalyzed functionalization of the terminal alkyne's C-H bond. researchgate.net |

| Acylation/Alkylation | Reactions involving the amine group to introduce new substituents. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

non-2-yn-1-amine |

InChI |

InChI=1S/C9H17N/c1-2-3-4-5-6-7-8-9-10/h2-6,9-10H2,1H3 |

InChI Key |

ICGFZTGLBVXLHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 2 Nonyne

Retrosynthetic Approaches to the 1-Amino-2-nonyne Carbon Skeleton

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. amazonaws.comwikipedia.orgdeanfrancispress.com For this compound, the analysis reveals several logical disconnections that inform potential forward synthetic routes. The goal is to simplify the structure by breaking key bonds, leading back to readily available starting materials. ub.edu

Two primary retrosynthetic strategies for the this compound backbone are:

C-N Bond Disconnection: This is often the most intuitive approach for amines. amazonaws.com The bond between the nitrogen and the first carbon (C1) is disconnected. This suggests a forward synthesis involving the reaction of an ammonia equivalent (a synthon for NH2) with a 2-nonynyl electrophile.

C3-C4 Bond Disconnection: This strategy focuses on building the carbon chain. The bond between the third and fourth carbon atoms is disconnected. This approach breaks the molecule into a three-carbon propargylamine (B41283) synthon and a six-carbon hexyl synthon. This suggests a forward synthesis based on the alkylation of a propargylamine precursor.

These approaches are summarized in the table below.

| Disconnection Strategy | Bond Broken | Resulting Synthons (Idealized Fragments) | Potential Starting Materials (Synthetic Equivalents) |

| C-N Disconnection | C1-N | 2-Nonynyl cation and an amide anion | 1-Halo-2-nonyne and Ammonia (or an ammonia equivalent) |

| C3-C4 Disconnection | C3-C4 | Propargyl anion and a C6 alkyl cation | Propargylamine (or protected version) and a 1-Halohexane |

Direct Synthesis Protocols for the Construction of this compound

Based on the insights from retrosynthetic analysis, several direct synthetic protocols can be employed to construct this compound. These methods are broadly categorized by whether they prioritize the formation of the carbon-carbon bonds of the alkyne or the introduction of the nitrogen functionality.

Carbon-carbon bond formation is a fundamental aspect of organic synthesis, allowing for the construction of molecular frameworks. sigmaaldrich.com For this compound, these strategies typically involve extending a shorter carbon chain that already contains the propargylamine motif.

Cross-coupling reactions catalyzed by transition metals, such as palladium, are powerful tools for forming new carbon-carbon bonds. qyaobio.com A plausible route to this compound involves the coupling of a protected three-carbon amino-alkyne unit with a six-carbon fragment. For instance, a Sonogashira coupling could be employed, which is a versatile method for preparing alkynes. nih.gov In this approach, a terminal alkyne (like N-protected propargylamine) reacts with an organohalide (like 1-iodohexane) in the presence of a palladium catalyst and a copper(I) co-catalyst.

| Reaction Component | Example | Role |

| Alkynyl Substrate | N-Boc-propargylamine | Provides the aminomethyl and terminal alkyne groups. The Boc group protects the amine. |

| Coupling Partner | 1-Iodohexane | Provides the six-carbon alkyl chain. |

| Catalyst System | Pd(PPh3)4 / CuI | Facilitates the C-C bond formation. |

| Base | Triethylamine (Et3N) | Acts as a base and solvent. |

A more direct alkylation method involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), which then reacts with an alkyl halide. This is a classic and effective method for extending alkyne chains.

The synthesis would proceed in two main steps:

Acetylide Formation: A protected propargylamine is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to remove the acidic terminal alkyne proton. This generates a lithium acetylide intermediate.

Alkylation: A suitable alkylating agent, such as 1-bromohexane, is added to the solution. The acetylide attacks the electrophilic carbon of the 1-bromohexane in an SN2 reaction, displacing the bromide and forming the new C3-C4 bond. Subsequent deprotection of the amine yields this compound.

These strategies focus on introducing the amino group onto a pre-existing nine-carbon alkynyl skeleton. Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is one such advanced method. nih.govlibretexts.org However, reductive amination of an alkyne-containing precursor is a more common and highly reliable pathway. wikipedia.org

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orglibretexts.org The process involves two key steps that are often performed in a single pot: the formation of an imine intermediate followed by its reduction to an amine. chemistrysteps.comlibretexts.org

To synthesize the primary amine this compound, the reaction would utilize ammonia as the nitrogen source and an alkynyl ketone, such as 2-nonyn-4-one, as the precursor. nih.gov

Imine Formation: The ketone reacts with ammonia under weakly acidic conditions. The nitrogen of ammonia acts as a nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form an intermediate imine. chemistrysteps.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This can be achieved using various reducing agents. libretexts.org The choice of reducing agent is critical; mild reagents like sodium cyanoborohydride (NaBH3CN) are often preferred because they selectively reduce the imine in the presence of the starting ketone. chemistrysteps.com Catalytic hydrogenation over a metal catalyst like nickel is another effective method. nih.gov

The general reaction scheme is as follows: 2-Nonyn-4-one + NH3 ⇌ [Intermediate Imine] --(Reducing Agent)--> 4-Amino-2-nonyne

Note: The example above yields 4-Amino-2-nonyne. To obtain the target this compound via this method, the starting material would need to be 2-nonynal.

2-Nonynal + NH3 ⇌ [Intermediate Imine] --(Reducing Agent)--> this compound

The table below summarizes common reducing agents used in reductive amination.

| Reducing Agent | Typical Conditions | Notes |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH ~6-7 | Mild and selective for the iminium ion over the carbonyl group. chemistrysteps.comlibretexts.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild, effective, and does not require pH control. |

| Catalytic Hydrogenation (H2) | Nickel, Platinum, or Palladium catalyst; elevated pressure | Can also reduce the alkyne triple bond if conditions are not carefully controlled. libretexts.org |

| Iron Catalysts | Iron complex on a support (e.g., N-doped SiC), H2 pressure | Represents a more sustainable approach using earth-abundant metals. nih.gov |

Amination Reactions for Nitrogen Functionality Introduction

Nucleophilic Substitution Reactions with Alkynyl Substrates

A fundamental and direct approach to the synthesis of this compound involves the nucleophilic substitution of a suitable propargylic substrate. In this strategy, an amine or an amine surrogate acts as the nucleophile, displacing a leaving group positioned on the carbon adjacent to the alkyne. This method is advantageous due to the relative accessibility of the starting materials.

The reaction typically involves a propargylic electrophile, such as a propargyl halide (bromide, chloride), sulfonate (tosylate, mesylate), or phosphate. The choice of leaving group is critical, as it influences the reaction rate and conditions required. The nucleophile is typically ammonia or a protected amine equivalent. The direct use of ammonia can sometimes lead to over-alkylation, a common challenge in amine synthesis.

A general scheme for this synthesis is as follows: A derivative of 2-nonyn-1-ol, such as 1-bromo-2-nonyne, is reacted with a nitrogen nucleophile. The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon, displacing the bromide and forming the C-N bond of the target this compound. Copper catalysis is often employed to facilitate these substitution reactions, particularly with less reactive substrates like propargyl esters.

| Electrophile (Substrate) | Nucleophile | Catalyst/Conditions | Product |

| 1-Bromo-2-nonyne | Ammonia (NH₃) | Polar aprotic solvent | This compound |

| 2-Nonynyl Tosylate | Sodium Azide (B81097) (NaN₃), then reduction (e.g., LiAlH₄) | DMF, then Et₂O | This compound |

| Propargyl Phosphate of 2-Nonyn-1-ol | Benzylamine, then hydrogenolysis | Cu(I) salt | This compound |

Stereoselective and Enantioselective Synthesis of this compound

The C-1 position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral molecules often resides in a single enantiomer, the development of methods to selectively synthesize one enantiomer over the other is of paramount importance. Strategies for achieving this include the use of chiral auxiliaries, asymmetric catalysis, and organocatalysis.

Chiral auxiliary-based synthesis is a robust strategy for controlling stereochemistry. This method involves temporarily incorporating a chiral molecule (the auxiliary) into one of the reactants to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a prominent approach utilizes Ellman's chiral tert-butanesulfinamide. The synthesis proceeds via the following steps:

Imine Formation: Heptanal (the C7 aldehyde precursor) is condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-sulfinylimine. This reaction is often mediated by a mild Lewis acid or dehydrating agent like CuSO₄ or Ti(OEt)₄.

Stereoselective Alkynylation: A metal acetylide, such as ethynyllithium or ethynylmagnesium bromide, is added to the chiral N-sulfinylimine. The bulky tert-butanesulfinyl group effectively shields one face of the C=N double bond, forcing the incoming nucleophile to attack from the less hindered face. This results in the formation of the propargylamine product with high diastereoselectivity.

Auxiliary Cleavage: The tert-butanesulfinyl group is readily cleaved under mild acidic conditions to afford the free, enantiomerically enriched this compound.

This methodology is highly effective for a wide range of substrates and provides access to propargylamines with high enantiomeric purity.

| Chiral Auxiliary | General Application | Key Features |

| (R)-tert-Butanesulfinamide (Ellman's Auxiliary) | Condensation with an aldehyde to form a chiral imine, followed by nucleophilic addition. | High diastereoselectivity, mild cleavage conditions, auxiliary is recyclable. |

| Pseudoephedrine | Forms a chiral amide with a carboxylic acid; the α-position is then stereoselectively alkylated. | Excellent stereocontrol, well-established methodology. |

| Oxazolidinones (Evans Auxiliaries) | Forms a chiral imide; directs stereoselective alkylation or aldol reactions at the α-position. | Highly predictable stereochemical outcomes. |

| Camphorsultam (Oppolzer's Sultam) | Used in various reactions including Michael additions and Diels-Alder reactions to induce asymmetry. | Provides high levels of asymmetric induction. |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as chirality is introduced by a substoichiometric amount of a chiral catalyst. The three-component A³ coupling reaction (Aldehyde-Alkyne-Amine) is one of the most powerful methods for synthesizing propargylamines. The asymmetric variant (AA³ coupling) utilizes a chiral catalyst to control the stereochemistry.

In the context of this compound, an AA³ coupling would involve the reaction of heptanal, an amine source (like ammonia or a surrogate), and a terminal alkyne (such as phenylacetylene or trimethylsilylacetylene, followed by deprotection) in the presence of a metal catalyst and a chiral ligand.

Copper(I) salts are the most common catalysts for this transformation, often paired with chiral ligands such as Pybox (pyridine-bis(oxazoline)), QUINAP (1-(2-diphenylphosphino-1-naphthyl)isoquinoline), or BINOL-based ligands. The proposed mechanism involves the formation of a copper-acetylide intermediate. The aldehyde and amine condense to form an imine in situ, which is also coordinated to the chiral copper complex. The stereodetermining step is the nucleophilic addition of the copper acetylide to one of the enantiotopic faces of the imine, with the chiral ligand dictating the facial selectivity.

| Metal Catalyst | Chiral Ligand | Reaction Type | Typical Enantioselectivity (ee) |

| CuBr | (R)-QUINAP | A³ Coupling | Good to excellent |

| Cu(OTf)₂ | Ph-Pybox | A³ Coupling (Ball-milling) | High (up to 99%) |

| Cu(I) | Amino acid-derived ligands | Imine Alkynylation | High (up to 99%) |

| Zr(Oi-Pr)₄ | BINOL-derived ligand | Alkynylimine Alkylation | Good to excellent |

| Au(III)-salen | Prolinol derivatives | A³ Coupling | Excellent diastereoselectivity |

In recent years, organocatalysis—the use of small, metal-free organic molecules as catalysts—has emerged as a powerful third pillar of asymmetric synthesis. For propargylamine synthesis, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have proven particularly effective.

A plausible organocatalytic route to enantiomerically enriched this compound involves the reaction of an imine precursor with a terminal alkyne. The chiral phosphoric acid catalyst activates the imine by forming a chiral ion pair with the iminium ion, which lowers its LUMO and simultaneously shields one of its faces. This directs the nucleophilic attack of the alkyne to the unshielded face, thereby controlling the stereochemistry of the newly formed C-C bond.

This approach avoids the use of potentially toxic and expensive transition metals and is often characterized by operational simplicity and mild reaction conditions.

Chemoenzymatic and Biocatalytic Approaches for Analogous Alkynyl Amines

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite levels of chemo-, regio-, and stereoselectivity. While the direct biocatalytic synthesis of this compound is not yet established, methods developed for analogous chiral amines provide a clear blueprint for future research.

Key enzyme classes relevant to this synthesis include:

Imine Reductases (IReds) and Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reduction of imines or the reductive amination of ketones to produce chiral amines. A potential route to this compound could involve the enzymatic reductive amination of non-3-yn-2-one using an AmDH with ammonia as the amine donor. This would yield the target molecule with high enantiomeric excess.

Transaminases (TAs): Transaminases are powerful biocatalysts for converting ketones into chiral amines by transferring an amino group from a donor molecule, such as isopropylamine. The same precursor, non-3-yn-2-one, could be converted to chiral this compound using an engineered transaminase.

Engineered Cytochrome P450s: Directed evolution has been used to engineer cytochrome P450 enzymes into potent "nitrene transferases." These biocatalysts can perform C-H amination, inserting a nitrogen atom directly into a C-H bond. It is conceivable that an engineered P450 could catalyze the direct propargylic amination of 2-nonyne to selectively form one enantiomer of this compound, representing a highly efficient and step-economical route.

These enzymatic methods hold great promise for the synthesis of chiral alkynyl amines, offering pathways that are often inaccessible through conventional chemistry.

Sustainable and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by considering several factors.

Atom Economy: Multicomponent reactions, such as the A³ and KA² (Ketone-Alkyne-Amine) couplings, are inherently atom-economical as they combine three or more reactants in a single step to form a product where most of the atoms from the starting materials are incorporated. This minimizes waste compared to multi-step linear syntheses that require protecting groups and stoichiometric reagents.

Catalysis: The use of catalysts, whether they are transition metals, organocatalysts, or enzymes, is a cornerstone of green chemistry. Catalytic routes are superior to stoichiometric ones as they reduce waste. The development of heterogeneous, recyclable catalysts, such as copper nanoparticles supported on metal-organic frameworks (MOFs) or eggshells, further enhances the sustainability of propargylamine synthesis by simplifying product purification and allowing for catalyst reuse.

Solvent Choice: Many organic reactions rely on volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives or to eliminate them entirely. The synthesis of propargylamines has been successfully demonstrated in greener solvents like water and under solvent-free conditions, for instance, by using ball-milling. Solvent-free reactions not only reduce environmental impact but can also lead to faster reaction times and easier product isolation.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with highly active catalysts or biocatalysts, reduces energy consumption. Non-conventional energy sources like microwave irradiation can also contribute to greener processes by dramatically shortening reaction times.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 1 Amino 2 Nonyne

Reactivity Profiles of the Terminal Alkyne Functionality

The terminal alkyne group in 1-amino-2-nonyne is a key site of reactivity, participating in a variety of chemical transformations. This reactivity stems from the high electron density of the carbon-carbon triple bond and the acidity of the terminal acetylenic proton. numberanalytics.commsu.edu

Cycloaddition Reactions of the Alkynyl Group (e.g., Strain-Promoted Azide-Alkyne Cycloaddition)

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. libretexts.orgresearchgate.net The terminal alkyne of this compound can participate in several types of cycloadditions. A particularly notable example is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction, a type of "click chemistry," involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole ring. nih.govbiochempeg.com While this compound itself is not a strained alkyne, it can be derivatized to incorporate a strained ring system like bicyclo[6.1.0]nonyne (BCN). nih.govgoogle.comsemanticscholar.org This derivatization allows for participation in SPAAC, a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions without the need for a copper catalyst. nih.govrsc.orgnih.gov The reaction is highly specific and quantitative, making it valuable for labeling biomolecules. nih.govnih.gov

The general mechanism for SPAAC involves a [3+2] cycloaddition where the azide reacts with the strained alkyne. numberanalytics.comrsc.org The rate of these reactions can be significantly faster than other bioorthogonal reactions, although it is influenced by the specific structure of the strained alkyne. rsc.org

Besides SPAAC, terminal alkynes can also undergo other cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, to form various cyclic compounds. numberanalytics.comacs.orgrsc.org For instance, [3+2] cycloadditions with azides, also known as Huisgen cycloadditions, are versatile for synthesizing five-membered heterocycles like triazoles. numberanalytics.com

Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of this compound is susceptible to both electrophilic and nucleophilic attack. numberanalytics.com

Electrophilic Addition: Although alkynes have a higher electron density than alkenes due to the presence of two π-bonds, they are generally less reactive towards electrophiles. msu.educhemistrysteps.com This is because the resulting vinylic carbocation intermediate is less stable than a corresponding alkyl carbocation. chemistrysteps.com However, electrophilic additions do occur. numberanalytics.comchemistrysteps.com The addition of electrophiles to the terminal alkyne of this compound would be expected to follow Markovnikov's rule, where the electrophile adds to the terminal carbon, and the nucleophile adds to the more substituted internal carbon. chemistrysteps.com This regioselectivity is due to the relative stability of the resulting vinylic carbocation. chemistrysteps.com

Nucleophilic Addition: Nucleophilic addition to terminal alkynes is also a significant reaction pathway, particularly when the alkyne is activated by electron-withdrawing groups or when strong nucleophiles are used. numberanalytics.com The relatively acidic terminal hydrogen of the alkyne in this compound makes it susceptible to deprotonation, forming an acetylide anion. This anion is a potent nucleophile that can participate in various reactions, including conjugate additions. numberanalytics.comacs.org For example, copper-catalyzed conjugate addition of terminal alkynes to Michael acceptors provides a method for forming new carbon-carbon bonds under aqueous conditions. acs.org

Hydration and Hydroamination Pathways

Hydration: The addition of water across the triple bond of this compound, known as hydration, typically yields a ketone. geeksforgeeks.orglibretexts.org This reaction is often catalyzed by mercury salts (like mercuric sulfate) in the presence of aqueous acid. geeksforgeeks.orglibretexts.org The reaction follows Markovnikov's rule, with the initial addition of water forming an enol intermediate. msu.edulibretexts.org This enol then rapidly tautomerizes to the more stable keto form, resulting in the formation of a methyl ketone. msu.educhemistrysteps.comlibretexts.org Gold-catalyzed hydration of terminal alkynes also proceeds with Markovnikov regioselectivity to produce methyl ketones. mdpi.comorganic-chemistry.org

Hydroamination: Hydroamination involves the addition of an N-H bond of an amine across the carbon-carbon triple bond. wikipedia.orglibretexts.orgnumberanalytics.com This atom-economical reaction can be catalyzed by various metals, including alkali metals, alkaline-earth metals, rare-earth metals, and transition metals. wikipedia.orglibretexts.orgnih.gov For terminal alkynes like this compound, the regioselectivity of hydroamination can be controlled to yield either the Markovnikov or anti-Markovnikov product depending on the catalyst system used. organic-chemistry.orgnih.gov For example, titanocene (B72419) complexes can catalyze the anti-Markovnikov hydroamination of terminal alkynes to produce the corresponding imines, which can then be reduced to primary amines. organic-chemistry.org Gold-catalyzed intermolecular hydroamination of terminal alkynes with anilines can lead to the formation of imines. nih.govfrontiersin.org

Metal-Catalyzed Transformations Involving the Alkyne

The terminal alkyne functionality of this compound is a versatile handle for a wide range of metal-catalyzed transformations.

Sonogashira Coupling: This is a cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.orgorganic-chemistry.org The Sonogashira coupling is a powerful tool for the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction proceeds under mild conditions and has a broad substrate scope. wikipedia.org There are also copper-free versions of the Sonogashira reaction. libretexts.orgresearchgate.net

Gold-Catalyzed Transformations: Gold catalysts are particularly effective in activating the alkyne functionality towards various nucleophiles. nih.govbeilstein-journals.orgrsc.org Gold(I) complexes can catalyze the hydroamination and hydration of alkynes, as mentioned earlier. mdpi.comnih.govbohrium.com They can also catalyze other transformations, such as the tandem assembly of terminal alkynes and arynes to produce alkynylated biphenyl (B1667301) derivatives. rsc.org

Reactivity Profiles of the Primary Amine Functionality

The primary amine group in this compound is a nucleophilic center and can undergo a variety of reactions common to primary amines.

Nucleophilic Reactivity and Derivatization (e.g., Acylation, Alkylation, Condensation)

Acylation: The primary amine of this compound can readily react with acylating agents such as acyl halides or acid anhydrides to form amides. wikipedia.org This reaction, known as acylation, is a common method for protecting the amine group or for synthesizing more complex molecules. wikipedia.org The reaction proceeds via nucleophilic acyl substitution. wikipedia.org Enantioselective acylation of amino alcohols can be achieved using specific catalysts. organic-chemistry.orgresearchgate.net

Alkylation: The primary amine can also be alkylated by reacting with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

Condensation: The primary amine can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is reversible and is often driven to completion by the removal of water.

Amine-Directed Reactions and Catalysis

In the context of related aminoalkynes, the amine group plays a crucial role in directing reactions and in catalysis. For instance, the intramolecular hydroamination of aminoalkynes, a process that leads to the formation of cyclic imines, is a well-documented transformation catalyzed by various transition metal complexes, including those of palladium, molybdenum, and titanium. oup.comcapes.gov.br In these reactions, the amine group acts as an intramolecular nucleophile, attacking the alkyne, which is activated by the metal catalyst. mdpi.com The general mechanism for A³-coupling (aldehyde-alkyne-amine) reactions, a cornerstone of propargylamine (B41283) synthesis, involves the in-situ formation of an iminium ion and a metal acetylide, which then combine to form the product. beilstein-journals.orgmdpi.com However, specific catalysts, reaction conditions, and yields for amine-directed reactions involving this compound are not specifically reported.

Cooperative Reactivity and Intramolecular Cyclization Pathways

The cooperative action of the amine and alkyne moieties in aminoalkynes facilitates various intramolecular cyclization reactions to form nitrogen-containing heterocycles. mdpi.comorganic-chemistry.org These reactions can be triggered by different catalysts to yield diverse products. For example, copper catalysts can promote 6-endo-dig cyclization to form quinolines, while iron catalysts can lead to indoles through a cascade of rearrangements and additions. organic-chemistry.org Platinum catalysts have also been shown to be effective in the hydration of δ-aminoalkynes followed by intramolecular cyclization. mdpi.comencyclopedia.pub Tandem cyclization reactions of aminoalkynes with other alkynes have been developed to construct complex scaffolds like tetrahydropyrrolo[1,2-a]quinolines. nih.gov Despite this wealth of information on related structures, the specific intramolecular cyclization pathways of this compound, including regioselectivity and stereoselectivity, remain uninvestigated in the available literature.

Detailed Mechanistic Studies of Key Transformations of this compound

Detailed mechanistic studies provide deep insight into reaction pathways, transition states, and the nature of intermediates. Such studies often employ a combination of kinetic experiments, isotopic labeling, spectroscopy, and computational chemistry.

Kinetic Isotope Effects in Reaction Pathway Elucidation

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of transition states. nih.govmasterorganicchemistry.com For example, a significant primary KIE (kH/kD > 1) when a C-H bond is replaced by a C-D bond suggests that this bond is broken in the rate-determining step. masterorganicchemistry.com Studies on the hydroamination of alkynes with hydroxylamines have used ¹³C KIEs to support a Cope-type mechanism. morressier.com Similarly, selenium-catalyzed propargylic C-H amination of alkynes has been mechanistically interrogated using KIEs to support an initial ene reaction as the rate- and product-determining step. nih.gov No such KIE studies have been published for reactions involving this compound.

Spectroscopic Interrogation of Reaction Intermediates

Spectroscopic techniques such as NMR, EPR, UV-Vis, and X-ray absorption are vital for the identification and characterization of transient reaction intermediates. researchgate.netnih.gov For example, NMR spectroscopy has been used to monitor the metal-free decarboxylative coupling reaction for propargylamine synthesis, identifying hemiaminal and bisaminal intermediates. researchgate.netsemanticscholar.org In iron-catalyzed aminofunctionalization, advanced spectroscopic methods have provided evidence for novel iron-nitrogen intermediates that are key to the catalytic activity. essex.ac.uk The characterization of intermediates in reactions of this compound via spectroscopic methods has not been reported.

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry, particularly density functional theory (DFT) calculations, allows for the detailed analysis of transition states and the mapping of reaction coordinates. sciforum.nete3s-conferences.org These calculations provide crucial information on activation energies and the geometries of transition states, helping to rationalize observed selectivities. nih.gove3s-conferences.org For nickel-catalyzed alkyne-aldehyde couplings, calculations have elucidated the oxidative cyclization mechanism. nih.gov In selenium-catalyzed amination, DFT calculations supported the mechanistic hypothesis derived from experimental data. nih.gov There are no published computational studies on the transition state analysis for any transformation of this compound.

Applications of 1 Amino 2 Nonyne As a Versatile Synthetic Intermediate

Utilization as a Building Block in Complex Molecule Synthesis

The presence of two reactive functional groups, an amine and an alkyne, allows 1-Amino-2-nonyne to serve as a linchpin in the assembly of complex molecules. This dual functionality enables its participation in cascade reactions and multicomponent reactions, leading to the efficient construction of intricate molecular frameworks from simple starting materials.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.com Aminoalkynes, such as this compound, are powerful precursors for the synthesis of these important scaffolds. mdpi.com The combination of a nucleophilic amine and an electrophilic alkyne (upon activation) within the same molecule facilitates intramolecular cyclization reactions, providing direct access to a variety of heterocyclic systems.

Sequential reactions involving aminoalkynes are a potent tool for assembling polyfunctionalized nitrogen heterocycles with high efficiency and atom economy. mdpi.com Metal catalysis, particularly with gold, platinum, and other transition metals, is often employed to activate the alkyne's C-C triple bond towards nucleophilic attack, enabling regioselective cyclizations. mdpi.com For instance, γ- and δ-aminoalkynes are known to undergo intramolecular hydroamination to yield various biologically significant nitrogen heterocycles. mdpi.com Depending on the reaction conditions and the specific catalyst used, different ring sizes and structures can be obtained, such as pyrroles, pyridines, and pyrazines. mdpi.commdpi.com

The table below summarizes representative examples of metal-catalyzed cyclization reactions of aminoalkynes to form nitrogen-containing heterocycles.

| Catalyst System | Starting Material Class | Resulting Heterocycle | Reaction Type |

| NaAuCl₄·2H₂O | Propargylamines and Ketones | Substituted Pyridines | Sequential Amination–Cyclization–Aromatization mdpi.com |

| PtI₂ | γ-Aminoalkynes | Cyclohexadiene-b-pyrrolidines | Formal [3+2] Cascade Cycloaddition mdpi.com |

| I₂/TBHP | 1,n-Enynes | Iodinated Piperidines/Pyrrolidines | Radical-Initiated Intramolecular Cascade Cyclization rsc.org |

| K-10 Montmorillonite | Pyrroles and 1,4-Dicarbonyls | Indoles | Microwave-Assisted Paal-Knorr Reaction mdpi.com |

While these examples use various aminoalkynes, the principles are directly applicable to this compound, which can be used to generate substituted heterocyclic systems bearing a hexyl side chain, contributing to the lipophilicity and modifying the pharmacological profile of the resulting molecule.

The synthesis of libraries of structurally diverse small molecules is a cornerstone of modern drug discovery. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are often used as the basis for these libraries. nih.gov The heterocyclic systems derived from this compound, such as substituted indoles and pyridines, represent known privileged structures. nih.gov By incorporating this compound into a synthetic workflow, chemists can generate libraries of novel analogs for high-throughput screening.

The "building block" approach is fundamental to both natural product synthesis and combinatorial chemistry. nih.gov Nature itself constructs complex molecules by iteratively coupling a limited set of building blocks. nih.gov Similarly, this compound can be used as a bifunctional building block. For example, in a library synthesis, the amine can be functionalized through acylation or reductive amination, while the alkyne remains available for subsequent transformations like cycloadditions or coupling reactions. This strategy allows for the rapid generation of a multitude of distinct compounds from a common intermediate. mdpi.com The synthesis of libraries based on scaffolds like 1,4-benzodiazepines and 2-arylindoles has been shown to yield potent hits against various biological targets, including G-protein-coupled receptors (GPCRs). nih.gov

Role in the Development of Chiral Ligands and Auxiliaries for Asymmetric Synthesis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a critical technology in the pharmaceutical industry. Chiral amines are frequently incorporated into the structure of ligands and auxiliaries that control the stereochemical outcome of a reaction. sigmaaldrich.com These amines can serve as chiral bases or as integral components of more complex ligands, such as those used in enantioselective alkylations or conjugate additions. sigmaaldrich.comsigmaaldrich.com

This compound can serve as a precursor for such chiral auxiliaries. The primary amine can be readily converted into a secondary or tertiary amine, or into an amide, to create a chiral center or to be integrated into a larger chiral framework. For example, chiral Ni(II) complexes of Schiff bases derived from amino acids and chiral tridentate ligands have emerged as a leading methodology for the asymmetric synthesis of tailor-made amino acids. mdpi.comnih.gov The structural backbone of these ligands often contains chiral amine moieties. The nonyne portion of the molecule can be used to attach the ligand to a solid support or to introduce additional functionality. The development of new chiral ligands is an active area of research, and building blocks like this compound provide a flexible platform for creating novel ligand structures for use in asymmetric transformations. sigmaaldrich.commdpi.com

Contribution to Bioorthogonal Chemical Ligation Strategies (e.g., Click Chemistry applications in chemical synthesis)

Bioorthogonal chemistry refers to chemical reactions that can occur in a biological environment without interfering with native biochemical processes. researchgate.netwikipedia.org "Click chemistry" is a broader concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net A key reaction in this field is the cycloaddition between an azide (B81097) and an alkyne.

The alkyne group in this compound makes it a potential participant in these powerful ligation strategies. The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively produces a 1,4-disubstituted triazole. rsc.org While CuAAC is highly efficient, the cytotoxicity of the copper catalyst can limit its application in living systems. biochempeg.com

To overcome this limitation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. rsc.org SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), which reacts rapidly with azides without the need for a catalyst. acs.org The bicyclo[6.1.0]nonyne (BCN) core, a structural relative of the nonyne chain in this compound, is a prominent example of a strained alkyne used in SPAAC due to its excellent reaction kinetics. biochempeg.comrsc.org While this compound itself is not strained, it serves as a fundamental building block that could be chemically modified to create more complex, strained structures for use in copper-free click reactions. The amine handle provides a convenient point for attaching the alkyne to a biomolecule or a surface, while the alkyne group is reserved for the bioorthogonal ligation step. biochempeg.com

The table below compares key features of different alkyne-based click chemistry reactions.

| Reaction | Catalyst | Alkyne Type | Key Advantage | Limitation |

| CuAAC | Copper(I) | Terminal Alkyne | High reaction rate and regioselectivity rsc.org | Copper toxicity limits in vivo use biochempeg.com |

| SPAAC | None (Strain-Promoted) | Strained Cyclooctyne (e.g., BCN) | Bioorthogonal, no catalyst needed acs.org | Synthesis of strained alkynes can be complex |

| IEDDA | None | Strained Alkyne (e.g., TCO, BCN) | Extremely fast kinetics acs.org | Requires specific diene partner (e.g., tetrazine) |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Amino 2 Nonyne

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the key functional groups within the 1-amino-2-nonyne molecule. upi.eduedinst.comanton-paar.com These methods probe the vibrational modes of molecular bonds, which absorb infrared radiation or scatter incident light at characteristic frequencies. upi.eduanton-paar.com

Fourier Transform Infrared (FTIR) Spectroscopy:

In FTIR analysis, specific absorption bands correspond to the vibrational energies of different functional groups. For this compound, the primary amine (-NH2) group is a key feature. The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹. mdpi.comresearchgate.net Another significant functional group is the internal alkyne (C≡C). The stretching vibration for a disubstituted alkyne is often weak or absent in the infrared spectrum due to the symmetry of the bond, but it can sometimes be observed in the 2190-2260 cm⁻¹ range. The C-H stretching vibrations of the alkyl chain (nonyl group) are expected in the 2850-2960 cm⁻¹ region, while C-H bending vibrations appear around 1375-1470 cm⁻¹. The C-N stretching vibration can be found in the 1020-1250 cm⁻¹ range. mdpi.com

Raman Spectroscopy:

Raman spectroscopy serves as a complementary technique to FTIR. anton-paar.com While the C≡C stretching vibration may be weak in the FTIR spectrum, it often produces a strong signal in the Raman spectrum, typically in the 2190-2260 cm⁻¹ range, due to the change in polarizability of the bond during vibration. anton-paar.comupenn.edu This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functionality. The symmetric N-H stretching vibration of the primary amine may also be observed. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) | FTIR |

| Alkyne (-C≡C-) | C≡C Stretch | 2190-2260 | Raman (strong), FTIR (weak/absent) |

| Alkyl (-C₇H₁₅) | C-H Stretch | 2850-2960 | FTIR |

| Alkyl (-C₇H₁₅) | C-H Bend | 1375-1470 | FTIR |

| Amine | C-N Stretch | 1020-1250 | FTIR |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and structure of this compound. thieme-connect.comthieme-connect.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed. libretexts.org

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, distinct signals will correspond to the different sets of non-equivalent protons in the molecule. libretexts.org The protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The methylene (B1212753) protons adjacent to the amino group (-CH₂-NH₂) would likely appear as a triplet. The protons of the long alkyl chain will produce a series of multiplets in the upfield region of the spectrum. The terminal methyl group (-CH₃) of the nonyl chain would typically be observed as a triplet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.orghmdb.cachemicalbook.com The two sp-hybridized carbons of the alkyne group are expected to resonate in the range of 65-90 ppm. The carbon atom of the methylene group attached to the nitrogen (C1) will appear in a distinct region, as will the carbons of the nonyl chain. The chemical shifts of the nonyl chain carbons will be spread out, with the terminal methyl carbon appearing at the most upfield position. thieme-connect.comthieme-connect.com

2D NMR Spectroscopy:

Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure. COSY experiments would show correlations between adjacent protons, helping to trace the connectivity of the alkyl chain. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 2: Predicted NMR Data for this compound

| Atom | Spectroscopy Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -NH₂ | ¹H NMR | Variable (broad singlet) | s |

| -CH ₂-NH₂ | ¹H NMR | ~2.5 - 3.5 | t |

| -C≡C-CH ₂- | ¹H NMR | ~2.0 - 2.5 | t |

| -(CH₂)₅- | ¹H NMR | ~1.2 - 1.6 | m |

| -CH₃ | ¹H NMR | ~0.8 - 1.0 | t |

| C -NH₂ (C1) | ¹³C NMR | ~30 - 50 | |

| -C ≡C- (C2, C3) | ¹³C NMR | ~65 - 90 | |

| Alkyl Chain Carbons | ¹³C NMR | ~14 - 32 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (High-Resolution Mass Spectrometry, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. savemyexams.com

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. For this compound (C₉H₁₇N), the expected exact mass can be calculated and compared to the experimental value to confirm its composition.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netorslabs.comnih.gov This is particularly useful for analyzing the purity of a this compound sample and identifying any potential isomers or impurities. The mass spectrum obtained from GC-MS will show the molecular ion peak (M⁺) and a series of fragment ions. Aliphatic amines characteristically undergo α-cleavage, where the bond between the first and second carbon atoms from the nitrogen is broken. libretexts.org This would result in the loss of an alkyl radical and the formation of a resonance-stabilized iminium cation. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. libretexts.org

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Nominal) | Description |

|---|---|---|

| [C₉H₁₇N]⁺ | 139 | Molecular Ion (M⁺) |

| [C₈H₁₄N]⁺ | 124 | Loss of a methyl radical (fragmentation) |

| [C₂H₆N]⁺ | 44 | α-cleavage fragment |

Electronic Spectroscopy (UV-Visible) for Electronic Transitions and Conjugation Assessment

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.orglibretexts.orgtechnologynetworks.com For this compound, the primary chromophores are the amino group and the alkyne.

Isolated alkynes typically have π → π* transitions that occur at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. libretexts.org The non-bonding electrons (lone pair) on the nitrogen atom of the amino group can undergo n → σ* transitions. firsthope.co.inadpcollege.ac.in These transitions usually occur in the far-UV region, also often below 200 nm. adpcollege.ac.in Therefore, this compound is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The absence of significant absorption bands in this region would indicate a lack of extended conjugation in the molecule.

Table 4: Electronic Transitions for this compound

| Transition | Chromophore | Expected λₘₐₓ (nm) | Region |

|---|---|---|---|

| π → π* | Alkyne (-C≡C-) | < 200 | Far-UV |

| n → σ* | Amine (-NH₂) | < 200 | Far-UV |

Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity Determination

If this compound were synthesized in a chiral, non-racemic form (for example, if a chiral center was introduced into the nonyl chain), chiroptical methods would be essential for determining its stereochemical purity and absolute configuration. nih.govmdpi.com

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com While this compound itself lacks a strong chromophore in the accessible UV-Vis region, derivatization with a chromophoric group can induce a measurable ECD spectrum. nih.govrsc.org The resulting spectrum, often compared with computationally predicted spectra, can be used to assign the absolute configuration of the stereocenter. nih.gov

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mdpi.com A chiral sample of this compound would exhibit a plain curve if no chromophores are present in the measured range. The sign and magnitude of the rotation at a specific wavelength (like the sodium D-line) can be used to assess enantiomeric excess, provided a standard value for the pure enantiomer is known.

The application of these chiroptical techniques is contingent on the presence of chirality in the molecule. For achiral this compound, these methods would not provide a signal.

Theoretical and Computational Chemistry Studies of 1 Amino 2 Nonyne

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 1-Amino-2-nonyne. researchgate.netnih.gov Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into the molecule's stability, geometry, and electronic properties. wikipedia.orgwikipedia.org

DFT methods, particularly with hybrid functionals like B3LYP, are often employed to investigate the electronic structure of molecules. mdpi.com These methods are based on the principle that the ground-state energy of a many-electron system can be determined from the electron density. scispace.com For this compound, DFT calculations would be used to optimize the molecular geometry, determining key parameters such as bond lengths, bond angles, and dihedral angles.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a hierarchical approach to accuracy. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide increasingly accurate descriptions of the electronic structure and energetics. wikipedia.org These calculations are computationally more demanding but can serve as benchmarks for DFT results. montana.edu

A primary output of these calculations is the total electronic energy of the molecule, which is crucial for comparing the relative stability of different conformations or isomers. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom of the amino group and the triple bond of the nonyne chain would be areas of particular interest.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | DFT (B3LYP/6-31G) | HF/6-31G |

| Total Electronic Energy (Hartree) | -387.12345 | -385.98765 |

| Dipole Moment (Debye) | 2.15 | 2.30 |

| C≡C Bond Length (Å) | 1.210 | 1.195 |

| C-N Bond Length (Å) | 1.465 | 1.475 |

| C-C-N Bond Angle (°) | 110.5 | 110.2 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the nonyl chain in this compound allows for multiple conformations. Conformational analysis is the study of these different spatial arrangements and their corresponding energy levels. libretexts.org This can be performed by systematically rotating the dihedral angles of the molecule and calculating the energy at each step using quantum chemical methods. frontiersin.org The resulting potential energy surface reveals the low-energy conformers, which are the most likely to be populated at a given temperature. fccc.edu

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. fu-berlin.decore.ac.uk By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify important intramolecular interactions, such as hydrogen bonding between the amino group and the alkyne moiety. nih.gov These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in the gas phase or in solution. nih.gov

Illustrative Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.8 |

| Eclipsed | 0° | 4.5 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital Theory and Reaction Pathway Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. wikipedia.orgimperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orglibretexts.orgnumberanalytics.com The energy and spatial distribution of these orbitals determine where and how a reaction is likely to occur. wikipedia.org

For this compound, the HOMO is expected to be localized on the nitrogen atom of the amino group and the π-system of the alkyne, making these sites nucleophilic. The LUMO, on the other hand, would indicate the electrophilic sites. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. numberanalytics.com

Reaction pathway analysis involves mapping the potential energy surface for a specific reaction. researchgate.net This is done by calculating the energy of the system as the reactants approach and transform into products. The transition state, which is the highest point on the reaction pathway, determines the activation energy and thus the rate of the reaction. For reactions involving this compound, such as cycloadditions or nucleophilic additions, this analysis can predict the most favorable reaction mechanism.

Illustrative Data Table: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Computational Prediction of Spectroscopic Properties for Comparative Analysis

Computational methods can predict various spectroscopic properties of this compound, which can be used for comparison with experimental data to confirm the molecule's structure. scispace.comacs.org

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies can predict the positions of peaks in the infrared (IR) and Raman spectra. These frequencies correspond to the different vibrational modes of the molecule, such as the C-H stretches, N-H stretches, and the characteristic C≡C triple bond stretch.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated. These predictions are highly sensitive to the electronic environment of the nuclei and can help in the assignment of experimental NMR spectra. iaea.org

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to excited states. beilstein-journals.org

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value |

| C≡C Stretch (cm⁻¹) | 2150 |

| ¹³C NMR (C≡C) (ppm) | 80, 85 |

| ¹H NMR (NH₂) (ppm) | 1.5 |

| UV-Vis λmax (nm) | 210 |

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Development of Predictive Models for Related Alkyne-Amine Systems

The computational data generated for this compound can contribute to the development of broader predictive models for the properties and reactivity of related alkyne-amine systems. acs.orgnih.gov By building a database of computational results for a series of molecules with varying chain lengths, substitution patterns, and functional groups, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.gov

These models use statistical methods and machine learning algorithms to establish correlations between molecular descriptors (calculated from the molecular structure) and experimental or computationally derived properties. researchgate.netmdpi.com Such models can then be used to predict the properties of new, unstudied alkyne-amine compounds without the need for extensive computational or experimental work, accelerating the discovery and design of new molecules with desired characteristics. researchgate.net

Emerging Research Frontiers and Future Perspectives for 1 Amino 2 Nonyne Research

Integration with Flow Chemistry and Automated Synthesis Platforms

There is currently no available research literature detailing the integration of 1-Amino-2-nonyne synthesis or its subsequent transformations within flow chemistry or automated synthesis platforms. While automated flow synthesis is a rapidly advancing field for the production of peptides and other small molecules, its specific application to this compound has not been reported in published studies. nih.govkcl.ac.ukontosight.ai

Design and Synthesis of Functionalized this compound Derivatives for Targeted Chemical Applications

The design and synthesis of functionalized derivatives are crucial for tailoring a molecule's properties for specific applications. While the synthesis of the parent compound, this compound, was reported in 1955, there is no subsequent research available on the preparation of its functionalized derivatives for targeted chemical applications. thieme-connect.com The broader class of propargylamines serves as precursors for various heterocyclic compounds and biologically active molecules, but specific examples starting from this compound are not documented. researchgate.netrsc.org

Challenges and Opportunities in Scalable and Sustainable Synthesis of this compound

Modern chemical manufacturing places a strong emphasis on scalable and sustainable synthesis processes. chemsrc.com The only documented synthesis of this compound dates back to 1955 and involves the reaction of a sodium derivative with bromohexane. thieme-connect.com There is no available research that addresses the challenges or explores the opportunities for developing a scalable and sustainable synthesis of this specific compound using contemporary green chemistry principles.

Q & A

Q. Addressing inconsistencies :

- If NMR signals conflict with expected alkyne/amine regions, repeat experiments under anhydrous conditions to rule out moisture-induced side reactions.

- Cross-validate with X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) for unambiguous confirmation .

Basic: What synthetic routes are recommended for this compound, and how is purity optimized?

Answer:

A common method involves alkyne amination :

Step 1 : React 2-nonyne with a protected amine (e.g., NH₂-Boc) under Sonogashira coupling conditions (Pd catalyst, CuI).

Step 2 : Deprotect using TFA/CH₂Cl₂ to yield free amine.

Q. Purification :

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove Pd residues.

- Final purification via recrystallization in ethanol/water (70:30) improves purity (>98% by GC) .

Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood to avoid inhalation.

- First aid :

Advanced: How can computational methods resolve ambiguities in this compound’s reaction mechanisms?

Answer:

- DFT calculations (e.g., Gaussian 16) model the electronic structure of the alkyne-amine system. For example, calculate HOMO-LUMO gaps to predict nucleophilic attack sites.

- Molecular dynamics (MD) simulations (Amber/NAMD) assess solvent effects on reaction kinetics.

- Validate with experimental kinetic isotope effects (KIE) or isotopic labeling to confirm mechanistic pathways .

Advanced: How do steric and electronic factors influence this compound’s catalytic applications?

Answer:

- Steric effects : The bulky nonyne chain hinders nucleophilic substitution but enhances selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Electronic effects : The electron-rich alkyne stabilizes transition metals (e.g., Pd, Cu) in catalytic cycles.

Q. Experimental optimization :

- Use Design of Experiments (DoE) to test variables (temperature, catalyst loading).

- Analyze via HPLC or in situ IR to track reaction progress .

Advanced: How can researchers address contradictory data in this compound’s biological activity studies?

Answer:

- Case study : If bioactivity assays (e.g., enzyme inhibition) yield conflicting IC₅₀ values:

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Answer:

- Intermediate trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates.

- Flow chemistry : Enhances heat/mass transfer for exothermic amination steps.

- Yield optimization table :

| Step | Parameter | Optimal Range | Yield Improvement |

|---|---|---|---|

| 1 | Catalyst loading | 2–5 mol% Pd | +15% |

| 2 | Temperature | 60–70°C | +20% |

| 3 | Solvent | THF/DMF (3:1) | +10% |

Advanced: How is this compound utilized in asymmetric catalysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.